molecular formula C9H16BrN3O2 B15246445 tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate CAS No. 679430-58-1

tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate

Cat. No.: B15246445
CAS No.: 679430-58-1
M. Wt: 278.15 g/mol
InChI Key: KEOSDHPKDYWWKD-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a brominated tetrahydropyrimidine ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate typically involves the following steps:

    Bromination of Tetrahydropyrimidine: The starting material, tetrahydropyrimidine, undergoes bromination using a brominating agent such as hydrogen bromide or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Carbamate Formation: The brominated tetrahydropyrimidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of the corresponding tetrahydropyrimidine derivative.

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify the existing ones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted tetrahydropyrimidine derivatives.

    Reduction Reactions: Formation of de-brominated tetrahydropyrimidine derivatives.

    Oxidation Reactions: Formation of oxidized tetrahydropyrimidine derivatives with additional functional groups.

Scientific Research Applications

tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate is unique due to its specific brominated tetrahydropyrimidine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

679430-58-1

Molecular Formula

C9H16BrN3O2

Molecular Weight

278.15 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate

InChI

InChI=1S/C9H16BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h6H,4-5H2,1-3H3,(H2,11,12,13,14)

InChI Key

KEOSDHPKDYWWKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NCC(CN1)Br

Origin of Product

United States

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